molecular formula C21H35NO4S3 B2765678 N-Succinimidyl 2-(Dodecylthiocarbonothioylthio)-2-methylpropionate CAS No. 925232-64-0

N-Succinimidyl 2-(Dodecylthiocarbonothioylthio)-2-methylpropionate

Cat. No.: B2765678
CAS No.: 925232-64-0
M. Wt: 461.69
InChI Key: HKWLQDYVQCZTQP-UHFFFAOYSA-N
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Description

N-Succinimidyl 2-(Dodecylthiocarbonothioylthio)-2-methylpropionate is a compound that has garnered significant interest in various scientific fields due to its unique chemical properties and potential applications. This compound is a derivative of N-hydroxysuccinimide (NHS) esters, which are widely used in bioconjugation techniques. The presence of the dodecylthiocarbonothioylthio group imparts distinct characteristics that make it valuable for specific applications in chemistry, biology, and industry.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Succinimidyl 2-(Dodecylthiocarbonothioylthio)-2-methylpropionate typically involves the reaction of 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the NHS ester. The general reaction scheme is as follows:

  • Dissolve 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid and N-hydroxysuccinimide in an anhydrous solvent such as dichloromethane.
  • Add DCC to the reaction mixture to activate the carboxylic acid group.
  • Stir the reaction mixture at room temperature for several hours.
  • Filter the precipitated dicyclohexylurea byproduct and purify the product by column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-Succinimidyl 2-(Dodecylthiocarbonothioylthio)-2-methylpropionate undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The NHS ester group is highly reactive towards nucleophiles such as amines, thiols, and hydroxyl groups. This reaction forms stable amide, thioester, or ester bonds.

    Hydrolysis: In the presence of water, the NHS ester can hydrolyze to form the corresponding carboxylic acid and N-hydroxysuccinimide.

    Redox Reactions: The dodecylthiocarbonothioylthio group can participate in redox reactions, particularly in the presence of reducing agents.

Common Reagents and Conditions

    Nucleophilic Substitution: Typically carried out in anhydrous solvents such as dimethylformamide (DMF) or dichloromethane, with nucleophiles like primary amines or thiols.

    Hydrolysis: Occurs in aqueous environments or under acidic/basic conditions.

    Redox Reactions: Involves reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Major Products Formed

    Amides, Thioesters, and Esters: Formed through nucleophilic substitution reactions.

    Carboxylic Acid and N-Hydroxysuccinimide: Formed through hydrolysis.

Scientific Research Applications

N-Succinimidyl 2-(Dodecylthiocarbonothioylthio)-2-methylpropionate has a wide range of applications in scientific research:

    Bioconjugation: Used to attach biomolecules such as peptides, proteins, and antibodies to various surfaces or other molecules, facilitating the study of biological interactions and the development of diagnostic tools.

    Polymer Chemistry: Employed in the synthesis of functional polymers through post-polymerization modification, enhancing the properties of materials for specific applications.

    Drug Delivery: Utilized in the preparation of antibody-drug conjugates (ADCs) for targeted cancer therapy, improving the delivery and efficacy of cytotoxic agents.

    Surface Modification: Applied in the functionalization of nanoparticles, microbeads, and other surfaces to improve their biocompatibility and functionality in biomedical applications.

Comparison with Similar Compounds

N-Succinimidyl 2-(Dodecylthiocarbonothioylthio)-2-methylpropionate can be compared with other NHS esters and thiocarbonothioylthio compounds:

    N-Succinimidyl 4-(2-pyridyldithio)butanoate (SPDB): Another NHS ester used for bioconjugation, but with a different spacer arm and reactivity profile.

    N-Succinimidyl 3-(2-pyridyldithio)propionate (SPDP): Similar to SPDB but with a shorter spacer arm, affecting the distance between conjugated molecules.

    N-Succinimidyl 2-(Dodecylthiocarbonothioylthio)acetate: A related compound with a different carbon backbone, influencing its solubility and reactivity.

The uniqueness of this compound lies in its specific combination of the NHS ester and dodecylthiocarbonothioylthio groups, providing distinct reactivity and applications in various fields.

Biological Activity

N-Succinimidyl 2-(Dodecylthiocarbonothioylthio)-2-methylpropionate (commonly referred to as N-Succinimidyl dodecylthiocarbonothioate ) is a compound that has garnered attention in polymer chemistry and drug delivery systems due to its unique chemical structure and potential biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C18H34O2S3
  • Molecular Weight : 378.66 g/mol
  • CAS Number : 925232-64-0
  • Purity : >98% (HPLC)

The compound features a dodecyl chain which contributes to its lipophilicity, allowing it to interact favorably with lipid membranes, making it suitable for various applications in drug delivery and polymerization processes.

N-Succinimidyl dodecylthiocarbonothioate functions primarily as a RAFT (Reversible Addition-Fragmentation Chain Transfer) agent in controlled radical polymerization. This mechanism allows for the synthesis of well-defined polymers with specific properties, which can be tailored for drug delivery systems.

  • Polymerization : The compound can initiate polymerization reactions that lead to the formation of block copolymers. These polymers can encapsulate drugs, enhancing their solubility and bioavailability.
  • Targeted Delivery : The succinimidyl group facilitates conjugation with various biomolecules, enabling targeted delivery of therapeutic agents to specific cells or tissues.

Biological Activity

Research has demonstrated several biological activities associated with N-Succinimidyl dodecylthiocarbonothioate:

  • Anticancer Activity : Studies have indicated that polymer-drug conjugates formed using this compound can enhance the efficacy of chemotherapeutic agents by improving their pharmacokinetics and reducing systemic toxicity.
  • Cell Membrane Interaction : Due to its lipophilic nature, the compound exhibits significant interaction with cell membranes, facilitating cellular uptake of conjugated drugs.
  • Biocompatibility : Preliminary studies suggest that polymers synthesized from this compound exhibit low cytotoxicity, making them suitable for biomedical applications.

Table 1: Summary of Research Findings on N-Succinimidyl Dodecylthiocarbonothioate

Study ReferenceFocus AreaKey Findings
Polymer Drug DeliveryDemonstrated enhanced drug loading efficiency and controlled release profiles using RAFT polymerization techniques.
Anticancer EfficacyShowed improved therapeutic outcomes in cancer models with reduced side effects when using drug conjugates formed with this compound.
BiocompatibilityReported low cytotoxicity in vitro, indicating potential for safe use in drug delivery applications.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-dodecylsulfanylcarbothioylsulfanyl-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H35NO4S3/c1-4-5-6-7-8-9-10-11-12-13-16-28-20(27)29-21(2,3)19(25)26-22-17(23)14-15-18(22)24/h4-16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKWLQDYVQCZTQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCSC(=S)SC(C)(C)C(=O)ON1C(=O)CCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H35NO4S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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